Antiviral Activity: Direct Head-to-Head Comparison with a Pyrazole Analog
A direct comparative study of 28-oxo-allobetulone isoxazole and pyrazole derivatives revealed a significant difference in antiviral potency. The isoxazole derivative (compound 4) exhibited an IC50 of 7.3 μM against the Flu A/Puerto Rico/8/34 (H1N1) strain, while its closely related pyrazole counterpart (compound 5) showed a substantially weaker activity with an IC50 of 62.1 μM [1]. This demonstrates that the isoxazole hybrid is approximately 8.5-fold more potent in this assay.
| Evidence Dimension | Antiviral activity (IC50) |
|---|---|
| Target Compound Data | 7.3 μM |
| Comparator Or Baseline | 28-oxo-allobetulone pyrazole derivative (compound 5): 62.1 μM |
| Quantified Difference | ~8.5-fold higher potency |
| Conditions | Influenza A/Puerto Rico/8/34 (H1N1) strain virus, in vitro assay |
Why This Matters
This direct, head-to-head comparison provides quantitative justification for selecting the isoxazole hybrid scaffold over a pyrazole analog for influenza drug discovery programs.
- [1] Chem. Biol. Drug Des. 2025, 105, 4, e70099. Isoxazole and Pyrazole Derivatives of 28-Oxo-Allobetulone Target Viral Membrane Glycoprotein Hemagglutinin. View Source
